2-Oxopropyl 4-fluorobenzoate
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Overview
Description
2-Oxopropyl 4-fluorobenzoate is an organic compound with the molecular formula C₁₀H₉FO₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-oxopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid
Reduction: 2-Hydroxypropyl 4-fluorobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Oxopropyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxopropyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-fluorobenzoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Ethyl 4-fluorobenzoate
- Propyl 4-fluorobenzoate
Uniqueness
2-Oxopropyl 4-fluorobenzoate is unique due to the presence of the oxo group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-oxopropyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBMYMUUGMAKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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